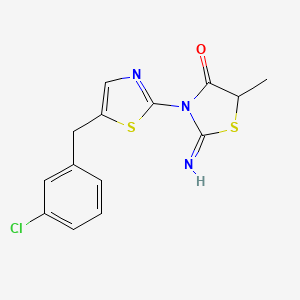

3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one

Description

Properties

IUPAC Name |

3-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-5-methyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS2/c1-8-12(19)18(13(16)20-8)14-17-7-11(21-14)6-9-3-2-4-10(15)5-9/h2-5,7-8,16H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOWHECXMBSXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=N)S1)C2=NC=C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one typically involves the reaction of 3-chlorobenzylamine with thioamide derivatives under specific conditions. One common method includes the use of dimethylformamide (DMF) as a solvent and sodium hydroxide (NaOH) as a base. The reaction is carried out under reflux conditions to facilitate the formation of the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled environments is crucial to achieve the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium azide (NaN₃) or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Sodium azide (NaN₃), thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of azides or thiol derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Thiazolidinone derivatives, including 3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one, have shown promising anticancer properties. A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The mechanism often involves the induction of apoptosis via caspase pathways and disruption of the cell cycle .

Antimicrobial Properties :

Research has indicated that thiazolidinones possess antimicrobial activities against a range of pathogens. For instance, derivatives have been tested against bacterial strains, showing effectiveness through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis .

Antioxidant Effects :

Thiazolidinone derivatives have been evaluated for their antioxidant capabilities. Compounds similar to 3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one have demonstrated significant inhibition of lipid peroxidation, suggesting their potential in preventing oxidative stress-related diseases .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its structure allows for modifications that can lead to new compounds with enhanced biological activities or novel properties .

Case Study 1: Anticancer Research

In a comparative study of thiazolidinone derivatives, researchers synthesized several compounds and tested them against multiple cancer cell lines. The results indicated that certain modifications at specific positions significantly increased anticancer activity, with some derivatives exhibiting IC50 values as low as 0.11 µM against MCF-7 cells .

Case Study 2: Antimicrobial Efficacy

A series of thiazolidinones were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds with chlorobenzyl substitutions had enhanced activity compared to their non-substituted counterparts, indicating the importance of structural modifications in developing effective antimicrobial agents .

Table 1: Biological Activities of Thiazolidinone Derivatives

| Compound Name | Activity Type | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound A | Anticancer | MCF-7 | 0.16 | |

| Compound B | Antimicrobial | Staphylococcus | <10 | |

| Compound C | Antioxidant | Lipid Peroxidation | 48.06 |

Table 2: Synthetic Pathways for Thiazolidinone Derivatives

| Reaction Type | Starting Materials | Conditions | Product |

|---|---|---|---|

| Nucleophilic Substitution | Thiazolidine + Chlorobenzylamine | Base (Triethylamine) | Thiazolidinone Derivative |

| Oxidation | Thiazolidinone Derivative | Potassium Permanganate | Sulfoxide/Sulfone |

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thiazolidinone Derivatives

Key Observations :

- Thioxo vs. Imino Groups: Compounds with a 2-thioxo group (e.g., ) exhibit reduced hydrogen-bonding capacity compared to the 2-imino group in the target compound, which may influence solubility and target binding .

- Benzylidene vs.

Key Observations :

Key Observations :

- The 3-chlorobenzyl group in the target compound may confer enhanced lipophilicity, improving cell membrane penetration for antimicrobial applications .

- Thioxo-containing analogs (e.g., ) show divergent activities (anticancer vs. antidiabetic), highlighting the role of auxiliary substituents in target specificity.

Biological Activity

3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer treatments. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The molecular structure of 3-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one can be represented as follows:

Research indicates that thiazolidine derivatives often interact with various biological pathways. The specific mechanisms of action for this compound include:

- Inhibition of inflammatory mediators : Compounds similar to thiazolidines have shown the ability to inhibit cytokine production and other inflammatory markers.

- Antimicrobial activity : The thiazole ring is known for its antimicrobial properties, which may extend to this compound.

- Anticancer properties : Thiazolidines have been reported to induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of growth factor signaling.

Anti-inflammatory Activity

A study demonstrated that thiazolidine derivatives could inhibit T-cell proliferation and reduce cytokine release in immune responses. This suggests potential applications in treating autoimmune disorders and inflammation-related conditions .

Antimicrobial Activity

Research has shown that compounds with similar thiazole structures exhibit significant antimicrobial effects against various pathogens. For example, one study reported that thiazolidine derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Anticancer Activity

Thiazolidine derivatives have been studied for their anticancer effects. In vitro studies indicated that these compounds could inhibit the growth of cancer cell lines and induce apoptosis through caspase activation pathways. Specific mechanisms include the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of a thiazolidine derivative on human T-cells. The results showed a significant reduction in IL-6 and TNF-alpha production, suggesting a strong anti-inflammatory potential.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This positions it as a promising candidate for further development in antimicrobial therapy.

Data Tables

Q & A

Q. What are standard synthetic protocols for preparing 3-(5-(3-chlorobenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one?

A common approach involves cyclo-condensation reactions. For example, thiazolidinone derivatives are synthesized by reacting 2-amino-thiazole intermediates with chloroacetyl chloride in dioxane/triethylamine, followed by recrystallization (e.g., ethanol-DMF mixtures) . Heterogeneous catalysis using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C can optimize yield and purity, monitored via TLC .

Q. How can spectroscopic techniques validate the structure of this compound?

- IR spectroscopy : Confirm the presence of thiazolidinone C=O (~1700 cm⁻¹) and imino N-H (~3200 cm⁻¹) stretches.

- ¹H NMR : Look for aromatic protons (δ 7.2–7.5 ppm for 3-chlorobenzyl), thiazole protons (δ 6.8–7.0 ppm), and methyl groups (δ 2.1–2.3 ppm) .

- Mass spectrometry : Molecular ion peaks should align with the molecular formula (C₁₆H₁₃ClN₄OS₂).

Q. What solvent systems are optimal for purification?

Recrystallization in water-ethanol mixtures or hot acetic acid effectively removes byproducts. For polar intermediates, toluene or DMF is preferred during cyclization .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate electronic properties?

Multiwfn enables wavefunction analysis to map electrostatic potential (ESP) surfaces, identify nucleophilic/electrophilic sites, and calculate Fukui indices for reactivity prediction. For example, electron localization function (ELF) plots can reveal charge distribution in the thiazolidinone ring, guiding derivatization strategies .

Q. How do substituents on the thiazole ring influence antimicrobial activity?

Structure-activity relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., -Cl at the 3-position) enhance activity against S. aureus (MIC ≤ 8 µg/mL).

- Methoxy groups improve solubility but reduce potency.

- Benzylidene substitutions at position 5 modulate membrane permeability .

Table 1. Bioactivity data for analogs:

| Substituent | MIC (S. aureus) | LogP |

|---|---|---|

| 3-Cl, 5-benzylidene | 4 µg/mL | 3.2 |

| 4-OCH₃, 5-methyl | 32 µg/mL | 2.1 |

Q. What strategies resolve contradictory bioactivity data across studies?

- Dose-response profiling : Validate activity thresholds using gradient MIC assays.

- Membrane permeability assays : Use fluorescent probes (e.g., Nile Red) to distinguish intrinsic activity from uptake limitations.

- Metabolic stability tests : Incubate compounds with liver microsomes to identify rapid degradation as a confounding factor .

Q. How can continuous flow chemistry improve synthesis efficiency?

A multistep flow system (e.g., Hantzsch thiazole synthesis → deketalization → Biginelli reaction) reduces reaction time from hours to minutes. Key advantages:

Q. What synthetic routes optimize yield for scale-up?

Q. How does the 3-chlorobenzyl group impact target binding?

Molecular docking studies suggest:

- The chloro group forms halogen bonds with hemoglobin subunits (PDB: 1HHO).

- Benzyl hydrophobicity enhances binding to kinase ATP pockets (e.g., CDK7 inhibitors) .

Methodological Guidance

3.1 Designing a SAR study for anticancer activity:

- Step 1 : Synthesize analogs with varied substitutions at positions 3 (halogens), 5 (arylidene), and 2 (imino → oxo).

- Step 2 : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays.

- Step 3 : Perform QSAR modeling with descriptors like molar refractivity and polar surface area .

3.2 Validating mechanism of action:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.